molecular formula C10H5Br2NO2 B13657015 3,7-Dibromoquinoline-2-carboxylic acid

3,7-Dibromoquinoline-2-carboxylic acid

Cat. No.: B13657015
M. Wt: 330.96 g/mol
InChI Key: OEPCNJOLRKMLLY-UHFFFAOYSA-N
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Description

3,7-Dibromoquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5Br2NO2. It is a derivative of quinoline, a structure known for its applications in various fields, including medicinal chemistry and industrial processes . The presence of bromine atoms at positions 3 and 7, along with a carboxylic acid group at position 2, makes this compound unique and versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromoquinoline-2-carboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method includes the use of bromine in the presence of a catalyst to introduce bromine atoms at the desired positions. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in pharmaceutical and industrial applications .

Scientific Research Applications

3,7-Dibromoquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dibromoquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its structure allows it to interact with various biomolecules .

Comparison with Similar Compounds

    Quinoline-2-carboxylic acid: Lacks bromine atoms, making it less reactive in certain chemical reactions.

    3-Bromoquinoline-2-carboxylic acid: Contains only one bromine atom, resulting in different reactivity and applications.

    7-Bromoquinoline-2-carboxylic acid: Similar to the above but with bromine at a different position.

Uniqueness: 3,7-Dibromoquinoline-2-carboxylic acid’s dual bromine substitution provides unique reactivity and versatility, making it valuable in various synthetic and research applications. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other quinoline derivatives .

Properties

Molecular Formula

C10H5Br2NO2

Molecular Weight

330.96 g/mol

IUPAC Name

3,7-dibromoquinoline-2-carboxylic acid

InChI

InChI=1S/C10H5Br2NO2/c11-6-2-1-5-3-7(12)9(10(14)15)13-8(5)4-6/h1-4H,(H,14,15)

InChI Key

OEPCNJOLRKMLLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)Br)C(=O)O)Br

Origin of Product

United States

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